molecular formula C9H8Br2F2O B2940751 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene CAS No. 1803711-68-3

1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene

Cat. No.: B2940751
CAS No.: 1803711-68-3
M. Wt: 329.967
InChI Key: ODJKJVWAVMAAFN-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene is a halogenated aromatic compound featuring bromine atoms at the 1- and 3-positions, a difluoromethoxy group at the 2-position, and an ethyl substituent at the 5-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2-(difluoromethoxy)-5-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2F2O/c1-2-5-3-6(10)8(7(11)4-5)14-9(12)13/h3-4,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJKJVWAVMAAFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)OC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene typically involves the bromination of 2-(difluoromethoxy)-5-ethylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:

    Bromination: Introduction of bromine atoms into the benzene ring.

    Substitution: Introduction of the difluoromethoxy group.

    Alkylation: Addition of the ethyl group to the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 1,3-dihydroxy-2-(difluoromethoxy)-5-ethylbenzene or 1,3-diamino-2-(difluoromethoxy)-5-ethylbenzene.

    Oxidation Products: Quinones or other oxidized derivatives.

    Reduction Products: Hydrogenated derivatives of the original compound.

Scientific Research Applications

1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism by which 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene exerts its effects depends on its interaction with molecular targets. The bromine atoms and difluoromethoxy group can participate in various chemical interactions, including:

    Electrophilic Interactions: The bromine atoms can act as electrophiles, reacting with nucleophilic sites in biological molecules.

    Hydrogen Bonding: The difluoromethoxy group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.

    Pathways Involved: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,3-Dibromo-2-difluoromethoxy-5-(trifluoromethylthio)benzene

  • Molecular Formula : C₈H₃Br₂F₅OS
  • Molecular Weight : 401.98 g/mol
  • Key Differences : Replaces the ethyl group with a trifluoromethylthio (-SCF₃) moiety.
  • Implications : The -SCF₃ group is highly electron-withdrawing and lipophilic (higher XLogP3), which may enhance metabolic stability in pharmaceuticals but reduce solubility in polar solvents. The molecular weight (401.98 vs. ~370–380 estimated for the target compound) reflects the heavier sulfur and trifluoromethyl components .

1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene

  • Molecular Formula : C₈H₄Br₃F₃
  • Molecular Weight : 396.82 g/mol
  • Key Differences : Substitutes difluoromethoxy with bromomethyl (-CH₂Br) and ethyl with trifluoromethyl (-CF₃).
  • Implications : The bromomethyl group increases reactivity in nucleophilic substitutions, while -CF₃ enhances steric bulk and electron withdrawal. The lower molecular weight (396.82 vs. target) is due to the absence of oxygen in the substituent .

5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene

  • Molecular Formula : C₁₃H₄BrF₇O
  • Molecular Weight : 389.06 g/mol
  • Key Differences : Features a polyfluorinated aromatic core and a brominated difluoromethoxy side chain.
  • Implications: The extensive fluorination increases lipophilicity (XLogP3 = 5.3) and thermal stability.

2,4-Dibromo-1,3-dimethoxy-5-methylbenzene

  • Molecular Formula : C₉H₉Br₂O₂
  • Molecular Weight : 308.98 g/mol
  • Key Differences : Methoxy (-OCH₃) groups replace difluoromethoxy, and a methyl (-CH₃) group substitutes ethyl.
  • Implications : Methoxy groups are less electron-withdrawing than difluoromethoxy, altering electronic density for electrophilic substitutions. The lower molecular weight (308.98 vs. target) reflects simpler substituents .

Physicochemical Properties and Reactivity

Electronic Effects

  • Difluoromethoxy (-OCF₂H) : Stronger electron withdrawal than methoxy (-OCH₃) due to the electronegativity of fluorine, directing electrophilic attacks to specific ring positions.
  • Ethyl (-C₂H₅) : A weakly electron-donating group that slightly increases electron density at the 5-position, contrasting with -CF₃ or -SCF₃ in analogs .

Lipophilicity and Solubility

  • 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene : Estimated XLogP3 ≈ 4.5–5.0 (based on analogs), making it less polar than methoxy derivatives but more soluble than heavily fluorinated compounds.
  • Comparison : The trifluoromethylthio analog (XLogP3 ~5.5–6.0) would exhibit lower aqueous solubility, limiting bioavailability in drug design .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3-Dibromo-2-(difluoromethoxy)-5-ethylbenzene, and what key reaction conditions should be considered?

  • Methodological Answer : Synthesis typically begins with halogenated benzene derivatives. Key steps include:

  • Iodination/Metallation : Use n-BuLi in THF at −78°C to generate a reactive intermediate (e.g., aryl lithium species) for subsequent functionalization .
  • Electrophilic Substitution : Introduce the difluoromethoxy group via reaction with difluoromethylating agents (e.g., ClCF2_2OCH3_3) under controlled conditions .
  • Alkylation : Ethyl groups can be added via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura with ethyl boronic acids) .
    • Critical Conditions : Low temperatures (<−70°C) for metallation, anhydrous solvents, and inert atmospheres to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^{1}H and 19^{19}F NMR confirm substitution patterns and difluoromethoxy group integrity .
  • Mass Spectrometry (HRMS) : Validates molecular weight and isotopic distribution, critical for detecting bromine/fluorine isotopic clusters .
  • HPLC-PDA : Assess purity (>97%) and detect impurities (e.g., dehalogenated byproducts) using C18 columns and acetonitrile/water gradients .

Q. What safety protocols are critical when handling brominated aromatic compounds like this derivative?

  • Methodological Answer :

  • Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile brominated intermediates .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to corrosive and toxic hazards .
  • Spill Management : Neutralize brominated waste with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can computational chemistry methods predict the physicochemical properties and reactivity of halogenated aryl ethers like this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict stability of C-Br bonds under thermal stress .
  • Molecular Dynamics Simulations : Model solubility in organic solvents (e.g., DCM, THF) using Hansen solubility parameters .
  • Software Tools : ACD/Labs or Gaussian for predicting logP (lipophilicity) and pKa (acidity of difluoromethoxy group) .

Q. What role does the difluoromethoxy group play in modulating the biological activity of pharmaceutical candidates derived from this compound?

  • Methodological Answer :

  • Metabolic Stability : The difluoromethoxy group reduces oxidative metabolism by cytochrome P450 enzymes, enhancing half-life in vivo .
  • Target Binding : Fluorine’s electronegativity improves binding affinity to hydrophobic enzyme pockets (e.g., PCSK9 inhibitors) via dipole interactions .
  • Experimental Validation : Perform SAR studies by synthesizing analogs with -OCH3_3, -OCF3_3, and -OCF2_2H groups to compare potency .

Q. What mechanistic insights explain the regioselectivity observed in nucleophilic aromatic substitution reactions involving polyhalogenated benzene derivatives?

  • Methodological Answer :

  • Directing Effects : Bromine’s ortho/para-directing nature guides nucleophilic attack to specific positions. Ethyl and difluoromethoxy groups further influence steric/electronic environments .
  • Kinetic vs. Thermodynamic Control : Use low temperatures (−78°C) to favor kinetic products (e.g., meta-substitution) versus higher temperatures for thermodynamic outcomes .
  • Isotopic Labeling : Employ deuterated analogs (e.g., C6_6D5_5 derivatives) to track substitution pathways via 2^{2}H NMR .

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